molecular formula C10H9NO2 B178323 5-Methoxyquinolin-2(1H)-one CAS No. 160893-04-9

5-Methoxyquinolin-2(1H)-one

Cat. No.: B178323
CAS No.: 160893-04-9
M. Wt: 175.18 g/mol
InChI Key: HJEKDEFGMGFUBE-UHFFFAOYSA-N
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Description

5-Methoxyquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinolinone family It is characterized by a quinoline ring system with a methoxy group at the 5-position and a keto group at the 2-position

Scientific Research Applications

5-Methoxyquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a probe for studying biological processes due to its ability to interact with biomolecules.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Future Directions

Quinoline derivatives, such as 5-Methoxyquinolin-2(1H)-one, have various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs due to their broad spectrum of bio-responses . Therefore, the future directions for this compound could involve further exploration of its potential medicinal uses and the development of greener and more sustainable chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-methoxyanthranilic acid with acetic anhydride can yield this compound through a cyclization process. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the quinolinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding hydroxyquinoline derivatives.

    Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy group under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can have different chemical and biological properties.

Mechanism of Action

The mechanism of action of 5-Methoxyquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The methoxy and keto groups play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2(1H)-one: Lacks the methoxy group at the 5-position, which can affect its chemical reactivity and biological activity.

    5-Hydroxyquinolin-2(1H)-one: Has a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding interactions and solubility properties.

    5-Chloroquinolin-2(1H)-one: Contains a chlorine atom at the 5-position, which can influence its electronic properties and reactivity.

Uniqueness

5-Methoxyquinolin-2(1H)-one is unique due to the presence of the methoxy group, which can enhance its solubility and modify its electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEKDEFGMGFUBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455741
Record name 5-Methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160893-04-9
Record name 5-Methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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